N-(4-bromo-2-methylphenyl)-2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide is a complex organic compound with significant interest in medicinal chemistry. This compound is characterized by its unique structural features, which include a brominated aromatic ring and a purine derivative. Its potential applications in pharmacology and biochemistry make it a subject of ongoing research.
This compound can be synthesized through various chemical methods, utilizing starting materials such as 4-bromo-2-methylphenylamine and purine derivatives. The synthesis and characterization of this compound are documented in several scientific publications and patents, indicating its relevance in drug discovery and development.
N-(4-bromo-2-methylphenyl)-2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide belongs to the class of purine derivatives. It is classified as an acetamide due to the presence of the acetamide functional group. This compound may also be categorized under potential pharmaceutical agents due to its structural similarities with known bioactive molecules.
The synthesis of N-(4-bromo-2-methylphenyl)-2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide typically involves the following steps:
The reaction mechanism often involves nucleophilic substitution where the amine group of the phenyl derivative attacks the carbonyl carbon of the acetamide group. The use of appropriate solvents and catalysts is crucial for optimizing yield and purity.
The molecular formula for N-(4-bromo-2-methylphenyl)-2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide is . The compound features a brominated aromatic ring attached to a purine structure via an acetamide linkage.
| Property | Value |
|---|---|
| Molecular Weight | 406.23394 g/mol |
| IUPAC Name | N-(4-bromo-2-methylphenyl)-2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide |
| InChI Key | RAULKIZHDNPPRK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C)Br |
N-(4-bromo-2-methylphenyl)-2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The choice of solvent (e.g., ethanol or dichloromethane) affects the reaction kinetics and outcomes.
The mechanism of action for N-(4-bromo-2-methylphenyl)-2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide involves its interaction with specific biological targets:
The compound exhibits typical physical properties associated with organic compounds:
Key chemical properties include:
N-(4-bromo-2-methylphenyl)-2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide has potential applications in scientific research:
This compound represents a significant area of interest due to its structural complexity and potential biological activity. Further studies are warranted to fully elucidate its mechanisms and applications in medicinal chemistry.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2